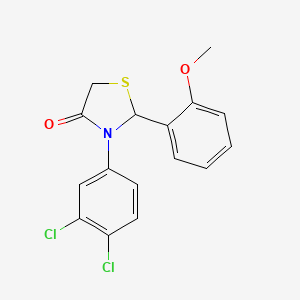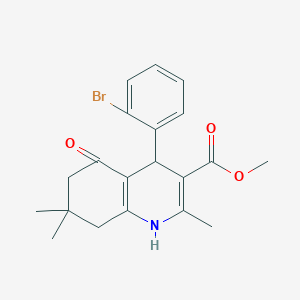
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a redox mediator that is commonly used in various electrochemical and biochemical assays.
作用机制
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide acts as a redox mediator by accepting electrons from the reduced form of a substrate and donating them to an oxidizing agent. The mechanism of action of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide involves the reversible one-electron transfer between the oxidized and reduced forms of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide. This allows for the measurement of the redox potential of the substrate and the determination of the rate of the electron transfer reaction.
Biochemical and Physiological Effects:
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has also been shown to induce apoptosis in cancer cells and reduce the viability of tumor cells. Additionally, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has several advantages for lab experiments. It is stable, water-soluble, and non-toxic, making it ideal for use in biological systems. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide also has a high redox potential, making it suitable for the measurement of electron transfer reactions. However, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has some limitations, including its sensitivity to light and air, which can affect its stability and reactivity.
未来方向
There are several future directions for the study of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide. One area of research is the development of new methods for the synthesis of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide with improved yield and purity. Another area of research is the investigation of the potential therapeutic applications of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide in the treatment of cancer and other diseases. Additionally, the study of the mechanism of action of 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide and its interactions with biological systems could lead to the development of new diagnostic and therapeutic tools.
合成方法
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide can be synthesized using various methods, including oxidation of 2,3,5-trimethylpyrazine, 4-methylphenylhydrazine, and 1,4-dioxane. The most common method involves the oxidation of 2,3,5-trimethylpyrazine with potassium permanganate in the presence of 4-methylphenylhydrazine and 1,4-dioxane. This method yields 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide with a high purity and yield.
科学研究应用
2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide has a wide range of scientific research applications due to its unique properties. It is commonly used as a redox mediator in various electrochemical and biochemical assays, including cyclic voltammetry, amperometry, and spectroelectrochemistry. 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide is also used in the study of enzyme-catalyzed reactions, such as the oxidation of NADH by alcohol dehydrogenase. Additionally, 2,3,5-trimethyl-6-(4-methylphenyl)pyrazine 1,4-dioxide is used in the study of mitochondrial respiration and the measurement of oxygen consumption.
属性
IUPAC Name |
2,3,5-trimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-5-7-13(8-6-9)14-12(4)15(17)10(2)11(3)16(14)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQGIDOXCDSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethyl-6-(4-methylphenyl)-4-oxidopyrazin-1-ium 1-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)

![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![12-(2,5-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5182801.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)